Anti-BVDV Selectivity Index of 1,1-Diphenylcyclobutane Scaffold Versus Diphenylmethane and Silane Analogs
In a head-to-head antiviral screening study of diphenylmethane derivatives, the 1,1-diphenylcyclobutane analog (compound 9) emerged as one of the superior lead compounds, with an EC50 of 6.2–8.4 μM and a CC50 >100 μM in MDBK cells infected with BVDV [1]. This selectivity index (CC50/EC50 > 12–16) was comparable to the two diethyldiphenylsilane leads (compounds 12 and 13) and superior to multiple other diphenylmethane analogs that were screened but did not achieve the same potency-window combination [1]. The constrained cyclobutane geometry is hypothesized to orient the diphenyl groups in a conformation favorable for target engagement, distinguishing this scaffold from more flexible diphenylmethane or acyclic analogs [1].
| Evidence Dimension | Antiviral potency and cytotoxicity (Selectivity Index) |
|---|---|
| Target Compound Data | EC50 = 6.2–8.4 μM; CC50 > 100 μM (1,1-diphenylcyclobutane analog, compound 9) |
| Comparator Or Baseline | Other diphenylmethane analogs screened in the same series; only compound 9 and silane analogs 12/13 reached this selectivity profile |
| Quantified Difference | Selectivity Index >12–16 for compound 9; other diphenylmethane analogs showed lower potency or higher cytotoxicity (exact values not reported for all comparators in abstract) |
| Conditions | Madin–Darby bovine kidney (MDBK) cells, BVDV infection, EC50 based on reduction of virus-induced cell destruction, CC50 based on viable cell number reduction |
Why This Matters
This data demonstrates that the 1,1-diphenylcyclobutane scaffold can deliver a favorable therapeutic window in antiviral screening, providing a basis for selecting this compound class over other diphenylmethane topologies in early-stage antiviral research.
- [1] Hosoda S, Aoyama H, Goto Y, Salim MT, Okamoto M, Hashimoto M, Baba M, Hashimoto Y. Discovery of diphenylmethane analogs as anti-bovine diarrhea viral agents. Bioorg Med Chem Lett. 2009;19(12):3157-61. PMID: 19447037. View Source
